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Compound of Interest

Compound Name: (r)-Benzyloxymethyl-oxirane

Cat. No.: B083310 Get Quote

In the realm of chiral building blocks, (R)- and (S)-Benzyloxymethyl-oxirane stand as versatile

intermediates crucial for the synthesis of a wide array of pharmaceuticals and biologically

active molecules. Their identical chemical formula and connectivity, yet mirrored three-

dimensional arrangements, necessitate precise analytical techniques for their differentiation

and characterization. This guide provides a comprehensive spectroscopic comparison of these

enantiomers, supported by experimental data and detailed protocols, to aid researchers in their

selection and quality control.

Distinguishing the Indistinguishable: The
Spectroscopic Approach
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in chemical analysis.

However, when applied to a pair of enantiomers like (R)- and (S)-Benzyloxymethyl-oxirane in

an achiral environment, these methods yield identical results. The true spectroscopic

differentiation lies in the interaction of these chiral molecules with a chiral environment, a

principle most effectively demonstrated through polarimetry and NMR spectroscopy with chiral

shift reagents.
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The following tables summarize the key spectroscopic data for (R)- and (S)-Benzyloxymethyl-

oxirane. It is important to note that for standard NMR, IR, and MS, the data for the (S)-

enantiomer is identical to that of the (R)-enantiomer.

Table 1: Physical and Chiroptical Properties

Property
(R)-Benzyloxymethyl-
oxirane

(S)-Benzyloxymethyl-
oxirane

CAS Number 14618-80-5[1][2] 16495-13-9[3][4]

Molecular Formula C₁₀H₁₂O₂[1][5] C₁₀H₁₂O₂[3][4]

Molecular Weight 164.20 g/mol [1][5] 164.20 g/mol [3][4]

Appearance Colorless oil/paste[6] Colorless oil[7]

Boiling Point 130 °C @ 0.1 mmHg[3][6] 130 °C @ 0.1 mmHg[3][6]

Density ~1.077 g/mL at 25 °C[6][8] ~1.072 g/mL at 20 °C[3]

Refractive Index (n20/D) ~1.517[6][8] 1.5160-1.5210[3]

Specific Rotation [α]D -5.4° (c=5 in toluene)[2][6] +13.0 to +18.0° (neat)[3]

Table 2: ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment

7.28–7.37 m 5H, Ar-H

4.60 s 2H, Ph-CH₂-O

3.77 dd 1H, CH₂-O-CH₂-Ph

3.44 dd 1H, CH₂-O-CH₂-Ph

3.15–3.23 m 1H, Oxirane CH

2.80 dd 1H, Oxirane CH₂

2.61 dd 1H, Oxirane CH₂
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Note: Data presented is for the (R)-enantiomer[2]. The spectrum for the (S)-enantiomer in an

achiral solvent is identical.

Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment

137.8 Ar-C (quaternary)

128.4 Ar-CH

127.7 Ar-CH

73.3 Ph-CH₂-O

70.7 CH₂-O-CH₂-Ph

50.8 Oxirane CH

44.2 Oxirane CH₂

Note: Data presented is for the (R)-enantiomer[2]. The spectrum for the (S)-enantiomer in an

achiral solvent is identical.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment

~3020 C-H stretch (aromatic)

~2920, ~2850 C-H stretch (aliphatic)

~1495, ~1450 C=C stretch (aromatic)

~1216, ~1094 C-O stretch (ether and epoxide)

~929 Epoxide ring breathing

Note: Representative peaks. The IR spectra of the enantiomers are identical.

Table 5: Mass Spectrometry (MS) Data
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m/z Assignment

164 [M]⁺ (Molecular Ion)

107 [M - C₃H₅O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

Note: Electron Impact (EI) fragmentation pattern. The mass spectra of the enantiomers are

identical.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: A solution of the analyte (~10-20 mg) in deuterated chloroform (CDCl₃,

~0.6 mL) is prepared in a 5 mm NMR tube. Spectra are recorded on a 300 MHz or higher

field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

NMR with Chiral Shift Reagents: To a prepared NMR sample of the racemic or

enantiomerically enriched benzyloxymethyl-oxirane, a chiral lanthanide shift reagent, such as

Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added

portion-wise.[9][10] The ¹H NMR spectrum is recorded after each addition. The complexation

of the shift reagent with the oxygen atoms of the epoxide and ether functionalities leads to

the formation of diastereomeric complexes, which exhibit different chemical shifts for

corresponding protons, allowing for the spectroscopic differentiation and quantification of the

enantiomers.

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium

bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectra are obtained using a mass spectrometer, typically with electron impact (EI)

ionization. The sample is introduced into the ion source, and the resulting fragments are

separated based on their mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow
The logical workflow for the spectroscopic comparison of (R)- and (S)-Benzyloxymethyl-oxirane

is depicted below.

Sample Preparation

Standard Spectroscopic Analysis (Achiral) Chiral Differentiating Analysis

Results

(R)-Benzyloxymethyl-oxirane

¹H & ¹³C NMRFTIR Spectroscopy Mass Spectrometry Polarimetry NMR with Chiral Shift Reagent
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Click to download full resolution via product page

Caption: Workflow for spectroscopic comparison of oxirane enantiomers.

In conclusion, while standard spectroscopic methods confirm the molecular structure of

benzyloxymethyl-oxirane, they are insufficient to distinguish between its (R) and (S)

enantiomers. The definitive characterization and quality control of these critical chiral building

blocks rely on chiroptical techniques, with polarimetry providing a measure of enantiomeric

purity and NMR with chiral shift reagents offering a powerful method for both qualitative

differentiation and quantitative analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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